1,1'-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene is an organic compound characterized by its unique structure, which includes a chlorinated pentane chain linked to two benzene rings via sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene typically involves the chlorination of pentane followed by sulfonylation reactions. The process begins with the chlorination of pentane to produce 1-chloropentane . This intermediate is then reacted with benzene sulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl groups can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the sulfonyl groups.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the sulfonyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to different sulfonyl or sulfone compounds.
Scientific Research Applications
1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- 1,1’-[(E)-Ethene-1,2-diyl]dibenzene : Similar structure but with an ethene linkage instead of a chlorinated pentane chain.
- 1,1’-(3-Cyclopropyl-1-propene-1,2-diyl)dibenzene : Contains a cyclopropyl group, offering different chemical properties.
- 5-Chloropentane-1,1-diol : Similar chlorinated pentane chain but with hydroxyl groups instead of sulfonyl groups.
Properties
CAS No. |
89593-87-3 |
---|---|
Molecular Formula |
C17H19ClO4S2 |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)-5-chloropentyl]sulfonylbenzene |
InChI |
InChI=1S/C17H19ClO4S2/c18-14-8-7-13-17(23(19,20)15-9-3-1-4-10-15)24(21,22)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 |
InChI Key |
FRVDIVOWFRSIGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCCCCl)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.